molecular formula C14H17NO2S2 B10935259 N-[1-(4-methylphenyl)propyl]thiophene-2-sulfonamide

N-[1-(4-methylphenyl)propyl]thiophene-2-sulfonamide

Cat. No.: B10935259
M. Wt: 295.4 g/mol
InChI Key: KKTDLBLUEQXZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring and a sulfonamide group. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenylpropylamine with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of N2-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~2~-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Methylphenyl)propyl]-2-pyrazinecarboxamide
  • 2-(2-Fluorophenyl)-N-[1-(4-methylphenyl)propyl]acetamide

Uniqueness

N~2~-[1-(4-METHYLPHENYL)PROPYL]-2-THIOPHENESULFONAMIDE is unique due to its specific combination of a thiophene ring and a sulfonamide group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C14H17NO2S2

Molecular Weight

295.4 g/mol

IUPAC Name

N-[1-(4-methylphenyl)propyl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H17NO2S2/c1-3-13(12-8-6-11(2)7-9-12)15-19(16,17)14-5-4-10-18-14/h4-10,13,15H,3H2,1-2H3

InChI Key

KKTDLBLUEQXZPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=CS2

solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.